5-Methyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2H-pyrazol-3-amine
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Overview
Description
5-Methyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2H-pyrazol-3-amine is a complex organic compound that features a pyrazole ring substituted with a boronate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2H-pyrazol-3-amine typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Borylation: The introduction of the boronate ester group is usually carried out via a borylation reaction. This can be achieved using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.
Amination: The final step involves the introduction of the amine group. This can be done through a nucleophilic substitution reaction using an appropriate amine source.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester group, leading to the formation of boronic acids.
Reduction: Reduction reactions can target the pyrazole ring or the boronate ester group, depending on the reagents used.
Substitution: The amine group and the boronate ester group can participate in various substitution reactions, such as nucleophilic aromatic substitution or Suzuki coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts for Suzuki coupling, bases like potassium carbonate for nucleophilic substitutions.
Major Products
Oxidation: Boronic acids.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 5-Methyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2H-pyrazol-3-amine is used as a building block for the construction of more complex molecules. Its boronate ester group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. The pyrazole ring is a common motif in many biologically active compounds, and the boronate ester group can enhance the compound’s ability to interact with biological targets.
Industry
In materials science, this compound can be used in the development of new materials with specific properties, such as polymers or catalysts. Its unique structure allows for the creation of materials with tailored functionalities.
Mechanism of Action
The mechanism by which 5-Methyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2H-pyrazol-3-amine exerts its effects depends on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The boronate ester group can form reversible covalent bonds with diols, which is useful in enzyme inhibition. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronate ester used in similar coupling reactions.
Phenylboronic Acid: Another boronic acid derivative used in organic synthesis.
Pyrazole Derivatives: Various pyrazole compounds with different substituents that exhibit diverse biological activities.
Uniqueness
5-Methyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2H-pyrazol-3-amine is unique due to the combination of a pyrazole ring and a boronate ester group This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
5-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BN3O2/c1-10-13(14(18)20-19-10)11-6-8-12(9-7-11)17-21-15(2,3)16(4,5)22-17/h6-9H,1-5H3,(H3,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLDCBAWAKBBNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=C(NN=C3N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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